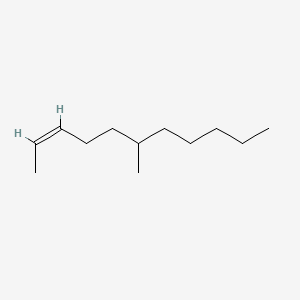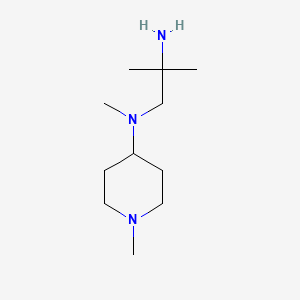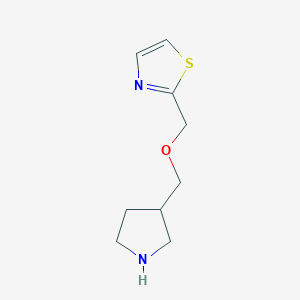
2-Undecene, 6-methyl-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-methylundec-2-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is notable for its applications in various fields, including synthetic chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methylundec-2-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, (Z)-6-methylundec-2-ene can be produced via catalytic hydrogenation of a precursor compound. This process often employs metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure the selective formation of the (Z)-isomer.
化学反応の分析
Types of Reactions
(Z)-6-methylundec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the alkene to an alkane.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of (Z)-6-methylundecane.
Substitution: Formation of halogenated derivatives like (Z)-6-bromo-6-methylundec-2-ene.
科学的研究の応用
(Z)-6-methylundec-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavors.
作用機序
The mechanism of action of (Z)-6-methylundec-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.
類似化合物との比較
Similar Compounds
(E)-6-methylundec-2-ene: The “E” isomer where the higher priority substituents are on opposite sides of the double bond.
6-methylundecane: The fully saturated alkane derivative.
6-methylundec-1-ene: An isomer with the double bond at a different position.
Uniqueness
(Z)-6-methylundec-2-ene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers and derivatives, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H24 |
|---|---|
分子量 |
168.32 g/mol |
IUPAC名 |
(Z)-6-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h4,6,12H,5,7-11H2,1-3H3/b6-4- |
InChIキー |
WOTYFYBLJJECKY-XQRVVYSFSA-N |
異性体SMILES |
CCCCCC(C)CC/C=C\C |
正規SMILES |
CCCCCC(C)CCC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)













